molecular formula C17H19N5O B5312456 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide

2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide

Cat. No. B5312456
M. Wt: 309.4 g/mol
InChI Key: MFLTUDRWKUYYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 2014 and has since gained popularity as a research chemical.

Mechanism of Action

2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. When 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, which is responsible for the euphoric effects of cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide are similar to those of other synthetic cannabinoids. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide has also been found to have a number of other effects on the body, including increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide in lab experiments is its high affinity for the CB1 receptor, which makes it a potent tool for studying the effects of synthetic cannabinoids on the human body. However, one limitation of using 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of these compounds, particularly in the treatment of pain and other medical conditions. Another area of interest is the development of new synthetic cannabinoids with different chemical structures and potentially different effects on the human body.

Synthesis Methods

The synthesis of 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide involves the reaction of 5-carboxamido-1H-benzimidazole with 2-aminoethyl-4-methylpyridine under specific conditions. The resulting product is then purified by chromatography to obtain 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide in its pure form.

Scientific Research Applications

2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide has been used extensively in scientific research to investigate the effects of synthetic cannabinoids on the human body. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, as well as their potential therapeutic applications.

properties

IUPAC Name

2-methyl-N-[2-[(4-methylpyridin-2-yl)amino]ethyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-11-5-6-18-16(9-11)19-7-8-20-17(23)13-3-4-14-15(10-13)22-12(2)21-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLTUDRWKUYYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCCNC(=O)C2=CC3=C(C=C2)N=C(N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.